molecular formula C10H7ClF3NO B2830057 N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 16053-35-3

N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2830057
CAS RN: 16053-35-3
M. Wt: 249.62
InChI Key: SRYBGQQAEATALZ-UHFFFAOYSA-N
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Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

In a study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring substituted with a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives were characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .

Scientific Research Applications

Inhibition of Transcription Factors

  • Research has identified compounds structurally related to N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide as inhibitors of transcription factors NF-kappaB and AP-1, which play a significant role in inflammatory and immune responses. Modifications to the pyrimidine portion of related compounds have been studied to improve oral bioavailability and cell-based activity, highlighting the importance of the carboxamide group for activity (Palanki et al., 2000).

Antimicrobial and Anticancer Properties

  • A series of N-arylcinnamamide derivatives, including compounds similar to this compound, were synthesized and evaluated for their antimicrobial activity against gram-positive bacteria, mycobacterial strains, and their viability on cancer and primary mammalian cell lines. These studies reveal the compounds' broad spectrum of action and potential for treating infections and cancer (Strharsky et al., 2022).

Chemical Synthesis and Catalysis

  • Research into the chemical synthesis of related compounds has focused on methods such as the uncatalyzed cationic olefin cyclizations of N-vinylic α-chloro-α-thioacetamides, leading to the formation of lactams. These findings contribute to the development of synthetic methodologies for creating bioactive molecules (Ishibashi et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Future Directions

The results of the study indicate that these compounds are useful as analgesics . Therefore, future research could focus on further optimizing the synthesis process and exploring their potential applications in pain management.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO/c1-2-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h2-5H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYBGQQAEATALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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